- Odorless isocyanide chemistry: An integrated microfluidic system for a multistep reaction sequenceAngewandte Chemie, 2013, 52(29), 7564-7568,
Cas no 931-53-3 (CYCLOHEXYL ISOCYANIDE)
Isocyanocyclohexane is a chemical substance with the molecular formula c7h11n< Br>
CYCLOHEXYL ISOCYANIDE structure
CYCLOHEXYL ISOCYANIDE Properties
Names and Identifiers
-
- CYCLOHEXYL ISOCYANIDE
- Cyclohexane, isocyano-
- Cyclohexaneisonitrile
- BIO-FARMA BF001328
- ISOCYANOCYCLOHEXANE
- HANSA ISN-0519
- CYCLOHEXYL ISONITRILE
- Cyclohexyl #niso-cyanide
- Cyclohexyl isocyanide (6CI, 7CI, 8CI)
- Isocyanocyclohexane (ACI)
- 1-Cyclohexyl isonitrile
- MFCD00003839
- EN300-254313
- SCHEMBL243870
- 3-Isocyano-cyclohexane
- Isocyano-cyclohexane
- AKOS001476742
- Q27102739
- D89407
- GEO-00871
- CYI
- A904753
- NSC-60128
- NSC60128
- N-Cyclohexylisocyanide
- EINECS 213-238-7
- LS-13296
- (Z)-2-(2-Tritylaminothiazol-4-yl)-2-(2-tert-butoxycarbonylprop-2-oxyimino)aceticacid
- NS00039528
- XYZMOVWWVXBHDP-UHFFFAOYSA-N
- NSC 60128
- cyclohexylisonitrile
- CYCLOHEXYL-ISOCYANIDE
- 931-53-3
- CHEBI:17966
- Cyclohexylisocyanide
- InChI=1/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H
- DTXSID90239266
- N7L87QP9YG
- FT-0633127
- CS-W004145
- STK893682
- DB-057375
- SY040862
- BBL020976
- +Expand
-
- MFCD00003839
- XYZMOVWWVXBHDP-UHFFFAOYSA-N
- 1S/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H2
- [C-]#[N+]C1CCCCC1
Computed Properties
- 109.089149g/mol
- 0
- 1.7
- 0
- 1
- 0
- 109.089149g/mol
- 109.089149g/mol
- 4.4Ų
- 8
- 103
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 1.46910
- 0.00000
- n20/D 1.45(lit.)
- 78°C/27mmHg(lit.)
- 6.45°C
- Fahrenheit: 170.6 ° f
Celsius: 77 ° c - Not determined
- Stable. Incompatible with strong acids, strong bases, strong reducing agents, strong oxidizing agents. Flammable.
- Not determined
- 0.878 g/mL at 25 °C(lit.)
CYCLOHEXYL ISOCYANIDE Security Information
- GHS06
- 3
- S36/37
- R20/21/22
- Xn
- UN 2810 6.1/PG 2
- H227-H301+H311+H331-H315-H319
- P210-P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P370+P378-P403+P233-P405-P501
- dangerous
- 2-8°C
- III
- 23/24/25
- 6.1
- 10-13-21
CYCLOHEXYL ISOCYANIDE Customs Data
- 2926909090
-
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
CYCLOHEXYL ISOCYANIDE Price
CYCLOHEXYL ISOCYANIDE Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 6 min, rt
1.2 Solvents: Water ; 0.6 min, rt
1.2 Solvents: Water ; 0.6 min, rt
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Triethylamine ; 4 h, 80 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ; 2 h, 0 °C
Reference
- An evaluation of credentials of a multicomponent reaction for the synthesis of isothioureas through the use of a holistic CHEM21 green metrics toolkitGreen Chemistry, 2017, 19(1), 249-258,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Ethanolamine (reaction products with Merrifield resin and bis(diethylamino)phenylphosphine) , Potassium carbonate , Divinylbenzene-styrene copolymer (chloromethylated, reaction products with aminoethanol and bis(diethylamino)phenylphosphine) Solvents: Dimethylformamide ; 2 d, 80 °C
1.2 Reagents: Bis(diethylamino)phenylphosphine (reaction products with aminated Merrifield resin) Solvents: Toluene ; 10 h, 115 °C
1.3 Solvents: Toluene ; 45 min, 140 °C
1.2 Reagents: Bis(diethylamino)phenylphosphine (reaction products with aminated Merrifield resin) Solvents: Toluene ; 10 h, 115 °C
1.3 Solvents: Toluene ; 45 min, 140 °C
Reference
- A polymer-supported [1,3,2]oxazaphospholidine for the conversion of isothiocyanates to isocyanides and their subsequent use in an Ugi reactionBioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1813-1816,
Synthetic Circuit 8
Reaction Conditions
1.1 0 °C; overnight, 0 °C → reflux
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt
Reference
- Highly Stereoselective Ugi/Pictet-Spengler SequenceJournal of Organic Chemistry, 2022, 87(11), 7085-7096,
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Pyridine , Phosphorus oxychloride Solvents: Pyridine ; cooled; 5 h, reflux
Reference
- Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and their Biological ActivitiesJournal of Agricultural and Food Chemistry, 2010, 58(5), 2755-2762,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide Solvents: Diethyl ether
Reference
- Carbodiimides. IV. Elimination of hydrogen sulfide with acylated carbodiimidesChemische Berichte, 1966, 99(10), 3163-72,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Pyridine , Phosphorus oxychloride ; 30 - 40 min, cooled; 20 - 30 min, reflux
1.2 Reagents: Water ; 0 - 5 °C
1.2 Reagents: Water ; 0 - 5 °C
Reference
- Synthesis of novel carbamoyl-substituted derivatives of isoindole and benzo[f][1,4]oxazepine using a modified Ugi reactionIzvestiya Vysshikh Uchebnykh Zavedenii, 2006, 49(5), 13-19,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Triethylamine , 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, chloride (1:1) Solvents: Dichloromethane
Reference
- 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCCJournal of Organic Chemistry, 1999, 64(19), 6984-6988,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Tosyl chloride , Pyridine Solvents: Dimethyl carbonate ; cooled; 18 h, rt; rt → 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt
Reference
- A more sustainable and highly practicable synthesis of aliphatic isocyanidesGreen Chemistry, 2020, 22(3), 933-941,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Tosyl chloride , Sodium bicarbonate Solvents: Water , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… ; 16 h, rt
Reference
- In-water synthesis of isocyanides under micellar conditionsGreen Chemistry, 2022, 24(18), 7022-7028,
CYCLOHEXYL ISOCYANIDE Raw materials
- Ethyl formate
- isothiocyanatocyclohexane
- Methanethioamide, N-cyclohexyl-
- Carbonimidic dichloride, cyclohexyl-
- N-Cyclohexylformamide
CYCLOHEXYL ISOCYANIDE Preparation Products
CYCLOHEXYL ISOCYANIDE Suppliers
TIAN MEN HENG CHANG HUA GONG Co., Ltd.
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(CAS:931-53-3)
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Audited Supplier
(CAS:931-53-3)
A LA DING
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CYCLOHEXYL ISOCYANIDE Related Literature
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Ahmed Al Otaibi,Fiona M. Deane,Cecilia C. Russell,Lacey Hizartzidis,Siobhann N. McCluskey,Jennette A. Sakoff,Adam McCluskey RSC Adv. 2019 9 7652
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Anirban Sarkar,Sougata Santra,Shrishnu Kumar Kundu,Alakananda Hajra,Grigory V. Zyryanov,Oleg N. Chupakhin,Valery N. Charushin,Adinath Majee Green Chem. 2016 18 4475
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Lei Li,Matthew N. Hopkinson,Rodrigue Leuma Yona,Romain Bejot,Antony D. Gee,Véronique Gouverneur Chem. Sci. 2011 2 123
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Samahe Sadjadi,Majid M. Heravi,Niousha Nazari RSC Adv. 2016 6 53203
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Yuanqing Wei,Xiaoxi Zhou,Guangning Hong,Zhixin Chen,Hong Zhang,Haiping Xia Org. Chem. Front. 2015 2 560
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Takamitsu Fukuda,Shigetsugu Homma,Nagao Kobayashi Chem. Commun. 2003 1574
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9. Synthesis of imidazolocoumarins by the amide-directed oxidative cyclisation of enol-Ugi derivativesJosé Luis Ramiro,Ana G. Neo,Carlos F. Marcos Org. Biomol. Chem. 2022 20 5293
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(CAS:931-53-3)CYCLOHEXYL ISOCYANIDE
99%
25g
268.0